

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Methoxyphenylacetonitrile**

Cat. No.: **B128560**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **2-methoxyphenylacetonitrile**, a key intermediate in the development of various pharmaceutical compounds. This document details a reliable synthetic protocol, thorough characterization data, and visual representations of the synthesis workflow and analytical logic.

Synthesis of 2-Methoxyphenylacetonitrile

A common and effective method for the synthesis of **2-methoxyphenylacetonitrile** is the nucleophilic substitution of 2-methoxybenzyl chloride with a cyanide salt. This two-step process begins with the conversion of 2-methoxybenzyl alcohol to its corresponding chloride, followed by the introduction of the nitrile group.

Experimental Protocol: Synthesis via 2-Methoxybenzyl Chloride

This protocol is adapted from a well-established procedure for the synthesis of the isomeric p-methoxyphenylacetonitrile and is expected to provide good yields of the target compound.[\[1\]](#)

Step 1: Preparation of 2-Methoxybenzyl Chloride

In a well-ventilated fume hood, 138 g (1 mole) of 2-methoxybenzyl alcohol is placed in a 1-liter flask equipped with a magnetic stirrer. To this, 248 ml of concentrated hydrochloric acid is added. The mixture is stirred vigorously at room temperature for 20-30 minutes. After the reaction is complete, the mixture is transferred to a separatory funnel. The lower organic layer containing 2-methoxybenzyl chloride is separated, dried over anhydrous calcium chloride, and used immediately in the next step without further purification due to its instability.

Step 2: Synthesis of **2-Methoxyphenylacetonitrile**

Caution: This step involves the use of sodium cyanide, which is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety goggles, must be worn.

In a 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a mixture of 73.6 g (1.5 moles) of finely powdered sodium cyanide, 10 g of sodium iodide, and 500 ml of anhydrous acetone is prepared. The crude 2-methoxybenzyl chloride from the previous step is then added dropwise to this stirred suspension.

The reaction mixture is heated to reflux and maintained at this temperature with vigorous stirring for 16-20 hours. After the reaction is complete, the mixture is cooled to room temperature and filtered to remove the inorganic salts. The filter cake is washed with 200 ml of acetone.

The combined filtrate is concentrated under reduced pressure to remove the acetone. The resulting residue is taken up in 300 ml of a suitable organic solvent, such as diethyl ether or dichloromethane, and washed successively with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude **2-methoxyphenylacetonitrile** is then purified by vacuum distillation.

Characterization of **2-Methoxyphenylacetonitrile**

Thorough characterization is essential to confirm the identity and purity of the synthesized **2-methoxyphenylacetonitrile**. The following tables summarize the key physical and spectroscopic data for this compound.

Physical and Chemical Properties

Property	Value
Molecular Formula	C ₉ H ₉ NO
Molecular Weight	147.17 g/mol
Appearance	White to light yellow crystalline solid
Melting Point	65-67 °C
Boiling Point	143 °C at 15 mmHg

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (90 MHz, CDCl₃)[2]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.35 - 6.89	Multiplet	4H	Aromatic protons
3.85	Singlet	3H	-OCH ₃ protons
3.67	Singlet	2H	-CH ₂ -CN protons

- ¹³C NMR (CDCl₃)[2]

Chemical Shift (ppm)	Assignment
157.3	C-OCH ₃ (aromatic)
129.1	Aromatic CH
128.5	Aromatic CH
121.3	Aromatic CH
120.9	Quaternary Aromatic C
117.8	-C≡N
110.8	Aromatic CH
55.4	-OCH ₃
18.2	-CH ₂ -CN

2.2.2. Infrared (IR) Spectroscopy[3]

The IR spectrum of **2-methoxyphenylacetonitrile** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~2250	Strong	C≡N stretch (nitrile)
~1600, ~1490	Strong	Aromatic C=C ring stretch
~1250	Strong	Aryl-O-C stretch (ether)

2.2.3. Mass Spectrometry (MS)

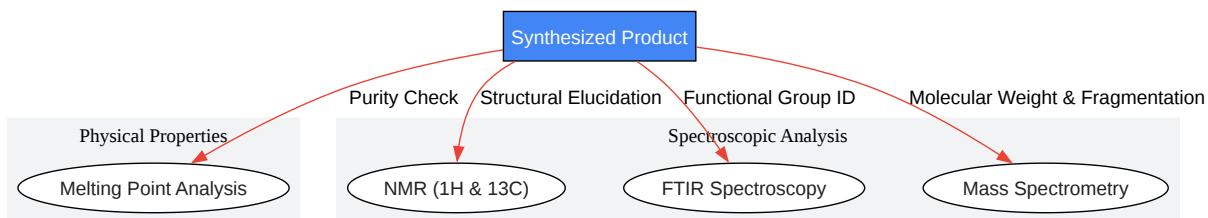
The mass spectrum of **2-methoxyphenylacetonitrile** would be expected to show a molecular ion peak (M⁺) at m/z = 147. The fragmentation pattern would likely involve the loss of the methoxy group, the cyano group, and cleavage of the benzylic bond.

m/z	Proposed Fragment Ion
147	$[M]^+$
116	$[M - OCH_3]^+$
107	$[M - CH_2CN]^+$
91	$[C_7H_7]^+$ (tropylium ion)

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for **2-methoxyphenylacetonitrile** from 2-methoxybenzyl alcohol.



[Click to download full resolution via product page](#)

Caption: Synthesis of **2-Methoxyphenylacetonitrile**.

Characterization Logic

This diagram outlines the logical flow of characterizing the synthesized product to confirm its identity and purity.

[Click to download full resolution via product page](#)

Caption: Characterization workflow for **2-methoxyphenylacetonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-Methoxyphenylacetonitrile(7035-03-2) 13C NMR [m.chemicalbook.com]
- 3. (2-Methoxyphenyl)acetonitrile [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxyphenylacetonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b128560#2-methoxyphenylacetonitrile-synthesis-and-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com